
2-Cyano-4-methoxyphenylboronic Acid
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Overview
Description
2-Cyano-4-methoxyphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2). The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-4-methoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
2-Cyano-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-methoxyphenylboronic acid in chemical reactions primarily involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium(II) complex to form a palladium-boronate complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Lacks the cyano group, making it less versatile in certain reactions.
4-Cyanophenylboronic Acid: Lacks the methoxy group, which can affect its reactivity and solubility.
Phenylboronic Acid: The simplest boronic acid, used widely in organic synthesis but lacks the additional functional groups that provide versatility.
Uniqueness
2-Cyano-4-methoxyphenylboronic acid is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and allow for a broader range of chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
Biological Activity
2-Cyano-4-methoxyphenylboronic acid (CMPBA) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a cyano group and a methoxy group attached to a phenyl ring. The biological activity of CMPBA has been explored in various contexts, including its anticancer, antioxidant, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity of CMPBA, supported by data tables, case studies, and relevant research findings.
Structure and Composition
- Molecular Formula: C10H10BNO2
- Molecular Weight: 195.00 g/mol
- CAS Number: 1233968-22-3
Physical Properties
Property | Value |
---|---|
Density | 1.2 g/cm³ |
Melting Point | 204-206 °C |
Boiling Point | 306.8 °C |
Flash Point | 139.3 °C |
Anticancer Activity
CMPBA has shown promising results in anticancer studies. A study evaluating its cytotoxic effects on various cancer cell lines revealed that CMPBA exhibited significant activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 18.76 µg/mL . This suggests that CMPBA may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant potential of CMPBA was assessed using several assays, including DPPH free radical scavenging and CUPRAC methods. The compound demonstrated strong antioxidant activity with an IC50 of 0.14 µg/mL in the DPPH assay, indicating its effectiveness in scavenging free radicals . This property is particularly valuable in preventing oxidative stress-related diseases.
Enzyme Inhibition
CMPBA has been investigated for its enzyme inhibition capabilities:
- Acetylcholinesterase (AChE): Moderate inhibition with an IC50 of 115.63 µg/mL.
- Butyrylcholinesterase (BChE): High inhibition with an IC50 of 3.12 µg/mL.
- Antiurease Activity: Strong inhibition with an IC50 of 1.10 µg/mL.
- Antityrosinase Activity: Moderate inhibition with an IC50 of 11.52 µg/mL .
These results indicate that CMPBA may have potential applications in treating conditions related to cholinergic dysfunctions and hyperpigmentation disorders.
Antibacterial Activity
CMPBA's antibacterial properties were evaluated against common pathogens such as Escherichia coli. The compound exhibited effective antibacterial activity at concentrations as low as 6.50 mg/mL, suggesting potential applications in antimicrobial formulations .
Study on Phenyl Boronic Acid Derivatives
A study synthesized various phenyl boronic acid derivatives, including CMPBA, and assessed their biological activities. The findings indicated that the synthesized compounds exhibited higher biological activity than their parent compounds (e.g., quercetin), highlighting the significance of structural modifications in enhancing bioactivity .
Mechanistic Insights
The mechanism of action for CMPBA involves its interaction with specific molecular targets, potentially modulating pathways associated with cancer cell growth and oxidative stress responses. The presence of the cyano group may enhance its binding affinity to target proteins, thereby influencing biological outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Cyano-4-methoxyphenylboronic Acid?
- Methodology :
- Stepwise functionalization : Start with a substituted phenyl precursor (e.g., 4-methoxyphenol). Introduce the cyano group via nitrile substitution or cyanation reactions, followed by boronation using boron trifluoride etherate or pinacol borane.
- Cross-coupling : Utilize Suzuki-Miyaura coupling with halogenated precursors (e.g., 2-cyano-4-methoxybromobenzene) and a boronic acid/ester under palladium catalysis .
- Microwave-assisted synthesis : Enhance reaction efficiency by using controlled microwave heating to reduce reaction time and improve yields (e.g., 30 minutes at 120°C in DMF) .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- NMR analysis :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at ~δ 3.8 ppm and aromatic protons influenced by electron-withdrawing cyano groups. Boron-adjacent carbons show distinct shifts.
- ¹¹B NMR : Confirm boronic acid formation with peaks around δ 28–32 ppm.
Q. What solvent systems are optimal for handling this compound in cross-coupling reactions?
- Polar aprotic solvents : DMF, THF, or DMSO stabilize the boronic acid and enhance solubility.
- Aqueous mixtures : Ethanol/water (1:1) is effective for Suzuki reactions, preventing boroxin formation .
Advanced Research Questions
Q. How do steric and electronic effects of the cyano and methoxy groups influence reactivity in Suzuki-Miyaura couplings?
- Electronic effects : The electron-withdrawing cyano group reduces electron density at the boron-bound carbon, slowing transmetallation but improving stability. The methoxy group’s electron-donating nature can counteract this, requiring tailored catalysts (e.g., Pd(PPh₃)₄ vs. SPhos ligands) .
- Steric hindrance : The ortho-cyano group may hinder catalyst access, necessitating bulkier ligands (e.g., XPhos) or elevated temperatures (80–100°C) to achieve efficient coupling .
Q. How can contradictory yield data in literature be resolved for reactions involving this compound?
- Variables to assess :
- Protecting groups : Use pinacol esters to prevent boroxin formation, improving reproducibility.
- Catalyst screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands for aryl chlorides.
- Oxygen sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to avoid oxidation .
- Statistical optimization : Employ Design of Experiments (DoE) to analyze interactions between temperature, solvent, and catalyst loading .
Q. What role does this compound play in designing targeted drug-delivery systems?
- Bioconjugation : Leverage boronic acid’s reversible binding with diols (e.g., sialic acid on cell membranes) for pH-responsive drug release.
- Prodrug synthesis : Conjugate with hydroxyl-bearing therapeutics (e.g., doxorubicin) via boronate ester linkages, enabling controlled release in acidic tumor microenvironments .
Q. What computational tools can predict the supramolecular behavior of this compound?
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O, B–O hydrogen bonds) to predict crystal packing.
- DFT calculations : Model transition states in cross-coupling reactions to rationalize regioselectivity influenced by substituents .
Q. How can purity challenges arising from boroxin formation be mitigated during synthesis?
- Chromatography : Use silica gel modified with triethylamine to prevent irreversible boron-silica interactions.
- Recrystallization : Purify from toluene/hexane mixtures to isolate boroxin-free product .
Q. Methodological Notes
- Contradiction resolution : Cross-validate analytical data (HPLC, NMR) with multiple techniques to address impurities or hydration states.
- Safety : Store at 0–6°C in airtight containers to prevent degradation; avoid prolonged exposure to moisture .
Properties
IUPAC Name |
(2-cyano-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCUBWKIKPSBPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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